Gold;yttrium
Description
Induced Magnetization Phenomena in Gold Thin Films at Yttrium-Containing Interfaces (e.g., Au/YIG bilayers)
The interface between a gold (Au) thin film and a yttrium-containing magnetic material, most notably Yttrium Iron Garnet (YIG), presents a fertile ground for emergent magnetic phenomena. While gold is inherently non-magnetic, studies have revealed that a magnetic moment can be induced in the gold layer when it is in direct contact with a ferromagnetic material like YIG. This phenomenon is often probed using sophisticated techniques such as low-energy muon spin spectroscopy (LE-μSR).
Investigations into Au/YIG bilayers have shown that current-induced magnetic fields can be detected within the gold layer. aip.orgpsi.charxiv.org These fields are depth-dependent, varying from the surface of the gold film down to the buried Au/YIG interface. aip.orgpsi.charxiv.org A key contributor to this induced field is the Oersted field generated by the current flowing through the gold film. aip.orgpsi.charxiv.org For instance, a maximum shift of 0.4 G in the internal field of muons at the surface of an Au film on YIG has been observed, which is in close agreement with the expected Oersted field. aip.orgpsi.charxiv.org
However, as one probes closer to the Au/YIG interface, the induced magnetic field is observed to be strongly suppressed. aip.orgpsi.ch This suppression is attributed to the presence of dipolar fields arising from the finite roughness of the interface. aip.orgpsi.ch These findings are crucial for understanding and quantifying the spatial distribution of magnetic fields in such heterostructures, which is a prerequisite for studying effects like the spin-Hall effect. aip.orgpsi.charxiv.org
Furthermore, temperature gradients applied across an Au/YIG bilayer can also induce a non-equilibrium magnetization in the gold layer. researchgate.net This is demonstrated through Hall measurements where an anomalous Hall effect (AHE) signal appears in the Au film only when a temperature gradient is present, and this signal follows the magnetization curve of the underlying YIG. researchgate.net This temperature-gradient-induced magnetization highlights a distinct mechanism for generating magnetism in a non-magnetic metal. researchgate.net
The table below summarizes key findings related to induced magnetization in Au/YIG systems.
| Phenomenon | Experimental Technique | Key Observation | Attributed Cause |
| Current-induced magnetic field | Low-Energy Muon Spin Spectroscopy (LE-μSR) | Maximum field shift of 0.4 G at the Au surface. aip.orgpsi.charxiv.org | Oersted field from the applied current. aip.orgpsi.charxiv.org |
| Suppression of induced field near interface | Low-Energy Muon Spin Spectroscopy (LE-μSR) | Strong suppression of the magnetic field shift closer to the Au/YIG interface. aip.orgpsi.ch | Dipolar fields due to interface roughness. aip.orgpsi.ch |
| Temperature-gradient-induced magnetization | Anomalous Hall Effect (AHE) Measurements | Appearance of an AHE signal in Au that mimics the YIG magnetization. researchgate.net | Non-equilibrium magnetization induced by the temperature gradient. researchgate.net |
Spin Wave Propagation and Noise Suppression in Hybrid Systems (e.g., Au on YIG)
Spin waves, or their quanta magnons, are collective excitations of the magnetic order in a material and are central to the field of magnonics. YIG is an exceptional material for studying spin waves due to its very low magnetic damping. The integration of gold thin films onto YIG waveguides significantly influences the propagation characteristics of these spin waves.
One of the key challenges in utilizing certain types of spin waves, such as forward volume (FV) spin waves, is the presence of significant noise, which can obscure important phenomena like the magnonic band gap. aps.org A noise suppression technique involving the metallization of the YIG surface with a material like gold has been shown to be effective. aps.org By covering the edges of the YIG waveguide with thin gold films, which act as spin wave absorbers, spectral noise and edge reflections can be significantly suppressed. aps.org This allows for the clear observation of magnonic band gaps in the transmission spectra of FV spin waves. aps.org
The interaction between spin waves and plasmons in hybrid magnonic-plasmonic structures, such as gold nanodisk arrays on a YIG film, offers another avenue for controlling spin wave propagation. nih.gov The excitation of surface lattice resonances in the gold nanodisk array leads to enhanced light absorption, which in turn can be used to locally heat the YIG film. nih.gov This thermoplasmonic heating can significantly suppress the spin-wave signal, with the degree of attenuation correlating with the light absorption of the plasmonic array. nih.gov
Furthermore, the deposition of a metallic capping layer like gold on a YIG film enables the thermal induction of all-optical ferromagnetic resonance (AO-FMR). uni-mainz.de Femtosecond laser pulses heat the gold layer, and the subsequent heat pulse modifies the magneto-crystalline anisotropy of the YIG, triggering magnetization precession. uni-mainz.de The amplitude of this precession is dependent on the type of metal, with platinum leading to a higher amplitude than gold. uni-mainz.de
The table below details the effects of gold on spin wave propagation in YIG.
| System | Effect of Gold | Mechanism | Application/Observation |
| Au-covered YIG waveguide edges | Noise suppression | Gold acts as a spin wave absorber, reducing reflections and spectral noise. aps.org | Enables clear observation of magnonic band gaps for forward volume spin waves. aps.org |
| Au nanodisk arrays on YIG | Optical control of spin wave transmission | Thermoplasmonic heating via surface lattice resonance absorption in the gold nanodisks. nih.gov | Significant suppression of the spin-wave signal, tunable by the plasmonic array's properties. nih.gov |
| Au capping layer on YIG | Thermal induction of magnetization precession | Heat from laser-excited gold modifies YIG's magneto-crystalline anisotropy. uni-mainz.de | All-optical ferromagnetic resonance is observed, with the amplitude depending on the metal. uni-mainz.de |
| Au inductive antennas on YIG | Excitation of spin waves | The antennas generate a microwave field that excites spin waves in the YIG. aip.org | Allows for the study of spin wave propagation parameters like wavelength and attenuation length. aip.org |
Role of Yttrium in Modifying Magnetic Properties of Semiconductor Compounds
Yttrium plays a significant role in tuning the magnetic properties of various semiconductor and oxide compounds. While yttrium itself is not inherently magnetic in its elemental form, its introduction as a dopant or substituent can induce or alter magnetism in the host material through several mechanisms.
In the context of dilute magnetic semiconductors, doping with yttrium can lead to room-temperature ferromagnetism. For instance, in yttrium-doped hafnium oxide (HfO₂) thin films, substantial room-temperature ferromagnetism and magnetic anisotropy have been observed. aip.org The magnitude of this ferromagnetism can be significantly enhanced through annealing processes. aip.org The origin of this induced magnetism is often linked to the creation of oxygen vacancies, the concentration of which can be controlled by film thickness and annealing conditions. aip.org
Yttrium can also be used to modify the magnetic properties of existing magnetic materials. In bismuth ferrite (B1171679) (BiFeO₃), for example, substitution of bismuth with yttrium leads to an enhancement of magnetization. researchgate.net While it decreases the remanent magnetization, it increases the coercivity. researchgate.net This demonstrates that yttrium can be a tool to tailor the magnetic hysteresis loop of multiferroic materials.
The following table summarizes the influence of yttrium on the magnetic properties of different semiconductor and oxide materials.
| Host Material | Effect of Yttrium Doping/Substitution | Proposed Mechanism | Resulting Magnetic Property |
| Hafnium Oxide (HfO₂) | Induces room-temperature ferromagnetism. aip.org | Creation and modification of oxygen vacancy concentration. aip.org | Large anisotropic ferromagnetism, tunable by film thickness and annealing. aip.org |
| Bismuth Ferrite (BiFeO₃) | Enhances overall magnetization. researchgate.net | Structural modifications and influence on the Fe-O-Fe bond angles. | Increased coercivity and decreased remanent magnetization. researchgate.net |
| Samarium Manganite (SmMnO₃) | Reduces total magnetic moment and Curie temperature. aip.org | Disruption of the magnetic ordering due to the non-magnetic nature of the Y³⁺ ion. aip.org | Weakened ferromagnetic behavior. aip.org |
| Silicon (Si) | Modifies electrical properties. | Acts as a dopant, enhancing conductivity and thermal stability. stanfordmaterials.com | Indirectly impacts materials used in magnetic storage and sensors. stanfordmaterials.com |
Theoretical Investigations of Magnetic Behavior in Gold-Yttrium Clusters
Theoretical studies, primarily based on density functional theory (DFT), provide fundamental insights into the structural, electronic, and magnetic properties of gold-yttrium clusters at the atomic level. These investigations are crucial for understanding how the properties of gold clusters are modified by the inclusion of a yttrium atom and for predicting the potential of these clusters as building blocks for novel nanomaterials.
Further research on AuₙY clusters (for n=1-9) has shown that these clusters prefer a low spin state. mpg.de Unlike pure gold clusters which are planar for small sizes, several of the yttrium-doped clusters, such as Au₄Y and Au₉Y, are three-dimensional. mpg.de The yttrium atom consistently prefers a high coordination number within the cluster, a feature that distinguishes it from other metal dopants in gold clusters. mpg.de
The table below presents a summary of theoretical findings on gold-yttrium clusters.
| Cluster System | Theoretical Method | Key Findings on Structure | Key Findings on Magnetic/Electronic Properties |
| Au₅Y | Density Functional Theory (DFT) | The non-planar configuration is energetically favored. aip.orgresearchgate.net | The yttrium-d orbitals dominate the frontier molecular orbitals. aip.orgresearchgate.net |
| AuₙY (n=1-9) | Far-Infrared Multiple Photon Dissociation (FIR-MPD) spectroscopy and quantum chemical calculations | Several clusters (e.g., Au₄Y, Au₉Y) are three-dimensional, unlike pure gold clusters. Yttrium prefers high coordination. mpg.de | The clusters prefer a low spin state. mpg.de |
| YₙAl (n=1-14) | Density Functional Theory (DFT) | Doping with an aluminum atom enhances the stability of the yttrium framework. mdpi.com | The aluminum dopant attenuates the magnetic moments of the yttrium clusters. mdpi.com |
Structure
2D Structure
Properties
CAS No. |
921765-30-2 |
|---|---|
Molecular Formula |
Au9Y |
Molecular Weight |
1861.6050 g/mol |
IUPAC Name |
gold;yttrium |
InChI |
InChI=1S/9Au.Y |
InChI Key |
FQNQBQSLCQWGHD-UHFFFAOYSA-N |
Canonical SMILES |
[Y].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au] |
Origin of Product |
United States |
Synthesis and Fabrication Methodologies for Gold Yttrium Compounds and Nanomaterials
Nanomaterials and Cluster Synthesis
Co-precipitation Techniques for Yttrium Oxide based materials
Co-precipitation is a versatile and cost-effective wet-chemical method used for synthesizing homogenous, fine powders of yttrium-based materials, which can serve as hosts or supports for gold nanoparticles. mdpi.comresearchgate.net This technique allows for excellent chemical homogeneity and produces powders with high sinterability. researchgate.net The process generally involves dissolving salts of the constituent metals (e.g., yttrium nitrate) in a solvent and then inducing precipitation by adding a precipitant, such as ammonium hydrogen carbonate or urea. researchgate.net The resulting precursor is subsequently calcined at high temperatures to yield the final oxide material.
Key parameters that influence the final product's characteristics—such as particle size, morphology, and phase purity—include the concentration of the metal salts, the type of precipitant, solution pH, reaction temperature, and subsequent calcination conditions. synsint.com For instance, in the synthesis of yttrium oxide (Y₂O₃), particle size has been observed to decrease with an increase in the yttrium concentration, up to a critical point where agglomeration becomes an issue. The choice of precipitant also affects morphology; using ammonium hydrogen carbonate can result in anisotropic particles at high concentrations, while urea tends to produce more spherical particles. In the synthesis of complex oxides like Yttrium Aluminum Garnet (YAG), controlling the pH is crucial to ensure all cations precipitate at a similar rate, maintaining stoichiometry. researchgate.net
Following the synthesis of the yttrium oxide material, gold can be incorporated. For example, gold supported on Y₂O₃ nanorods has been prepared using a chemical reduction method to deposit gold nanoparticles onto the previously synthesized nanorods. researchgate.net
Table 1: Parameters in Co-precipitation Synthesis of Yttrium-Based Oxides
| Target Material | Precursors | Precipitant | Key Parameters Investigated | Resulting Material | Reference |
|---|---|---|---|---|---|
| Y₂O₃ | Yttrium Nitrate | Ammonium Hydrogen Carbonate (AHC), Urea | Precipitant type, concentration, surfactants (PAA, PEG) | Yttria particles with controlled size and morphology | |
| Y₃Al₅O₁₂ (YAG) | Yttrium Nitrate, Aluminum Nitrate | Ammonium Hydrogen Carbonate (AHC) | Sintering temperature (1730–1790 °C) and holding time | Fine, low-agglomerated YAG powder (~120 nm crystallites) | researchgate.net |
| YAlO₃ (YAP) | Yttrium Oxide, Aluminum Nitrate | Ammonia solution | pH, calcination time and temperature, mineralizers | Single-phase orthorhombic YAP powder | synsint.com |
| Y₂O₃ Nanoparticles | Yttrium salt | Oxalate | Reaction temperature (RT-100°C), duration (0.5-3h), calcination (650°C) | Pure Y₂O₃ nanoparticles | mdpi.com |
Formation of Bimetallic Gold-Yttrium Clusters
The formation of bimetallic clusters allows for the tuning of catalytic and electronic properties that are distinct from their monometallic counterparts. While the synthesis of discrete, atomically precise gold-yttrium clusters is an emerging area, interactions between gold and yttrium at the nanoscale have been demonstrated. One notable method involves the modification of pre-synthesized, thiol-stabilized gold nanoparticles. In this approach, yttrium chlorides are used to displace the sulfur ligands from the surface of the gold nanoparticles. researchgate.net This ligand displacement is driven by the aurophilic interactions exhibited by lanthanides and related elements like yttrium, effectively overcoming the strong sulfur-gold bond. researchgate.net This process results in a surface-modified gold nanoparticle functionalized with yttrium, creating a bimetallic nanosystem.
General synthesis strategies for bimetallic gold clusters often involve the co-reduction of precursor salts of both metals in the presence of stabilizing ligands. For example, bimetallic gold-silver (Au-Ag) alloy nanoclusters have been synthesized through a sequential reduction process using simple mortar grinding, with chitosan acting as both a stabilizing and reducing agent. rsc.org Similarly, phosphine-stabilized gold-gallium and gold-aluminum clusters have been created by using specific reducing agents like GaCp or through the use of modulating agents in the reduction of Au(I) precursors. acs.orgnih.gov These methodologies could potentially be adapted for the synthesis of gold-yttrium clusters by selecting appropriate yttrium precursors and reaction conditions.
Thin Film Deposition Techniques
Thin film deposition techniques are critical for fabricating integrated devices and coatings. Methodologies such as sputtering, electron beam evaporation, and pulsed laser deposition are employed to create gold-yttrium based films with precise control over thickness, composition, and structure.
Sputtering Methodologies (e.g., Co-sputtering of Au and YIG, DC Sputtering for Au)
Sputtering is a physical vapor deposition (PVD) technique that involves ejecting atoms from a target material, which then deposit onto a substrate to form a thin film. korvustech.com This method is widely used for its ability to produce dense, uniform, and adherent films.
Co-sputtering is utilized to create composite films by simultaneously sputtering from two or more targets. This technique has been successfully used to prepare Yttrium-Iron Garnet (Y₃Fe₅O₁₂ or YIG) thin films containing gold nanoparticles. researchgate.net In this process, both a YIG target and a gold target are sputtered concurrently, leading to the formation of a YIG film embedded with Au nanoparticles. The properties of these nanocomposite films can be further tailored by post-deposition annealing. researchgate.net Another approach is radio frequency (RF) sputtering, which has been used to grow aluminum-substituted YIG (YAlIG) thin films. aps.org
Direct Current (DC) Magnetron Sputtering is a common and cost-effective method for depositing conductive materials like gold. korvustech.com In this process, a DC voltage is applied to a gold target in a low-pressure argon environment. The argon is ionized, and the resulting ions bombard the gold target, sputtering gold atoms that coat the substrate. korvustech.comresearchgate.net DC sputtering of a YIG target at room temperature, followed by a high-temperature annealing step in an oxygen atmosphere, has been shown to produce low-damping YIG thin films. nsf.gov The annealing temperature is a critical parameter that significantly affects the structural and magnetic properties of the films. nsf.gov
Table 2: Sputtering Parameters for YIG and Gold Thin Films
| Technique | Target(s) | Substrate(s) | Key Process Parameters | Resulting Film | Reference |
|---|---|---|---|---|---|
| Co-sputtering | Gold (Au), Yttrium-Iron Garnet (YIG) | Not specified | Post-annealing | YIG film containing Au nanoparticles | researchgate.net |
| DC Sputtering | Yttrium-Iron Garnet (YIG) | Not specified | Room temperature deposition, post-annealing in O₂ | Low-damping YIG thin film | nsf.gov |
| RF Sputtering | Al-substituted YIG (YAlIG) | YAG, GGG | Ex situ annealing step | Highly crystalline YAlIG films | aps.org |
| DC Magnetron Sputtering | Gold (Au) | Silicon | N₂/Ar gas flow ratio, room temperature | Au thin film with controlled surface roughness | researchgate.net |
Electron Beam Evaporation of Yttrium Films with Gold Capping Layers
Electron beam (e-beam) evaporation is another PVD method that uses a high-energy electron beam to heat and vaporize a source material in a high vacuum environment. universitywafer.com The vapor then travels in a line-of-sight path and condenses on a substrate, forming a high-purity, dense thin film. universitywafer.com This technique offers high deposition rates and is suitable for materials with high melting points. universitywafer.com
The fabrication of a layered structure involving yttrium and gold can be achieved sequentially using this method. First, an yttrium thin film is deposited by e-beam evaporation from a metallic yttrium source (e.g., 99.99% purity) onto a substrate. lu.lv Following the yttrium deposition, a gold capping layer is evaporated on top of the yttrium film without breaking vacuum. The gold layer serves as a protective barrier, preventing the reactive yttrium film from oxidizing upon exposure to the ambient environment.
Careful control of process parameters is essential for successful deposition. For gold, challenges such as "spitting" (ejection of liquid droplets) can occur if the material is heated too rapidly. lesker.com A slow power ramp-up and maintaining a high vacuum (e.g., base pressure of 10⁻⁶ Torr or lower) are crucial for achieving a stable deposition and high-quality film. lesker.com The anticipated deposition rate for gold under these conditions is typically 1-5 Ångströms per second. lesker.com An adhesion layer, such as a few nanometers of titanium or chromium, is sometimes deposited on the substrate before the gold layer to improve adhesion. researchgate.net
Pulsed Laser Deposition of Yttrium Oxide Films
Pulsed Laser Deposition (PLD) is a versatile thin film growth technique renowned for its ability to produce high-quality films of complex, multi-elemental materials with stoichiometric transfer from the target to the substrate. ornl.govtaylorfrancis.com The process involves focusing a high-power pulsed laser beam onto a target material (e.g., a sintered yttrium oxide pellet) inside a vacuum chamber. azom.com The intense laser pulse ablates the target material, creating a plasma plume of atoms, ions, and molecules that expands and deposits onto a heated substrate. ornl.gov
PLD has been effectively used to prepare yttrium oxide (Y₂O₃) films. The microstructure of these films is highly dependent on deposition parameters, particularly the substrate temperature and the oxygen partial pressure in the chamber. bohrium.com For example, Y₂O₃ films can transform from an amorphous to a polycrystalline state when the deposition temperature is increased to 350 °C at an O₂ pressure of 0.01 mbar. bohrium.com The technique allows for precise control over the film's growth rate, often on the order of a sub-monolayer per laser pulse. azom.com The resulting Y₂O₃ films are highly transparent from the UV to the mid-infrared region and exhibit very smooth surface morphologies. bohrium.com
Table 3: Pulsed Laser Deposition Parameters and Properties of Y₂O₃ Films
| Substrate | Deposition Temperature (°C) | O₂ Pressure (mbar) | Resulting Film Microstructure | Average Surface Roughness (nm) | Optical Band Gap (eV) | Reference |
|---|---|---|---|---|---|---|
| Fused Silica / Silicon | 150 - 300 | 0.01 | Amorphous | 0.4 - 1.9 | 5.6 | bohrium.com |
| Fused Silica / Silicon | 350 | 0.01 | Polycrystalline | 0.4 - 1.9 | 5.6 | bohrium.com |
| Fused Silica / Silicon | >400 | 0.01 | Polycrystalline (strong (111) orientation) | 0.4 - 1.9 | 5.6 | bohrium.com |
| Fused Silica / Silicon | 650 | >0.01 | Amorphous | 0.4 - 1.9 | 5.6 | bohrium.com |
Structural Characterization and Analysis of Gold Yttrium Systems
Crystal Structures of Gold-Yttrium Intermetallic Compounds
The binary gold-yttrium system is characterized by several well-defined intermetallic compounds, each with a distinct crystal structure. These structures are often prototypes for other rare earth-noble metal alloys.
The gold-yttrium system forms a number of stable binary intermetallic phases, with crystallographic data determined for many of them. These compounds often adopt structure types common among rare earth (RE) and noble metal alloys.
Y₂Au : This compound crystallizes in the orthorhombic Pnma space group and is isostructural with Cotunnite (PbCl₂).
YAu : Binary alloys of gold with rare-earth elements with a 1:1 stoichiometry are frequently characterized by the cubic CsCl-type (B2) crystal structure. In this structure, the yttrium atom would occupy the corner of the cube at position (0,0,0) and the gold atom the center at (0.5,0.5,0.5).
Y₃Au₄ : This phase adopts the Pu₃Pd₄ structure type, crystallizing in the rhombohedral space group R-3. The structure can be described as a tunnel-like arrangement containing encapsulated cations and anionic chains.
YAu₂ : The crystal structure of the YAu₂ phase is reported to be of the AlB₂ type. The AlB₂ structure is a common prototype for intermetallic compounds and consists of hexagonal metal layers alternating with graphite-like sheets of the other element.
YAu₃ : YAu₃ is characterized by the β-Cu₃Ti structure type and crystallizes in the orthorhombic Pmmn space group. In this three-dimensional structure, the yttrium atom is bonded to twelve gold atoms, forming YAu₁₂ cuboctahedra that are connected through corner, edge, and face sharing. osti.gov
Y₁₄Au₅₁ : This gold-rich compound crystallizes in the hexagonal P6/m space group and is of the Gd₁₄Ag₅₁ structure type. Its complex structure is described in terms of polyhedral 'pinwheels' that form around tunnels along the c-axis. osti.gov
YAu₆ : Specific crystallographic data for the YAu₆ binary phase is not readily available in the surveyed literature.
Table 1: Crystallographic Data for Binary Gold-Yttrium Intermetallic Compounds
| Compound | Structure Type | Space Group | Pearson Symbol |
| Y₂Au | Cotunnite (PbCl₂) | Pnma | oP12 |
| YAu | CsCl | Pm-3m | cP2 |
| Y₃Au₄ | Pu₃Pd₄ | R-3 | hR42 |
| YAu₂ | AlB₂ | P6/mmm | hP3 |
| YAu₃ | β-Cu₃Ti | Pmmn | oP8 |
| Y₁₄Au₅₁ | Gd₁₄Ag₅₁ | P6/m | hP65 |
The addition of a third or fourth element to the Au-Y system leads to the formation of more complex ternary and multicomponent alloys, which are areas of active research for their potential functional properties.
Pd-Au-Y System : The existence of intermetallic compounds in the yttrium-palladium system, such as Y₃Pd₂, has been confirmed. These compounds are explored for their catalytic properties, where the stabilized palladium active sites within the crystalline lattice of the intermetallic compound enhance performance in reactions like the Suzuki cross-coupling. nih.gov However, a detailed structural analysis of ternary Pd-Au-Y phases is not widely documented in the available literature.
Ag-Cu-Y-Au System : Information regarding the specific crystal structures and phase equilibria of quaternary Ag-Cu-Y-Au alloys is scarce. The complexity of interactions in multicomponent systems makes structural prediction and characterization challenging. General studies on related ternary systems, such as those involving copper and silver with gold, indicate a tendency to form solid solutions or ordered phases depending on the composition and temperature. aip.orgnist.gov
The application of high pressure can induce significant changes in the crystal structure of materials, leading to phase transitions. While direct experimental data on pressure-induced transitions in specific gold-yttrium intermetallic compounds is limited, studies on related materials provide valuable insights.
Theoretical first-principles studies on Au-based intermetallic compounds suggest that high pressure is an effective method for generating novel crystal configurations. nih.gov For instance, investigations into yttrium monochalcogenides (YS, YSe, YTe), which have the NaCl-type structure at ambient pressure, predict a structural transition to the CsCl-type structure at pressures ranging from 14 to 53 GPa. aps.org Similarly, a study on YbAu (with Ytterbium being a rare earth element like Yttrium) showed that its CsCl-type (B2) structure remains mechanically stable under pressure up to at least 30 GPa. researchgate.net These findings suggest that the CsCl-type YAu phase would likely exhibit high structural stability, while other Y-Au compounds could potentially undergo pressure-induced phase transformations to more densely packed structures.
Structural Aspects of Gold-Yttrium Nanomaterials and Clusters
At the nanoscale, the structures of gold-yttrium systems are governed by quantum size effects and the interplay between the constituent atoms, leading to geometries distinct from their bulk counterparts.
Theoretical and experimental studies on small bimetallic clusters reveal specific and often predictable equilibrium geometries. For yttrium-doped gold clusters (Auₙ₋₁Y), the yttrium atom plays a crucial role in determining the final structure.
In clusters with up to nine gold atoms (AuₙY, n=1–9), the yttrium atom consistently prefers positions with a high coordination number. For example, in Au₃Y, the lowest energy structure features the yttrium atom bonded to all three gold atoms. Many of the low-lying energy structures for these small clusters are found to be quasi-two-dimensional, showing only slight distortions from planar shapes.
Table 2: Predicted Ground State Geometries for Small Auₙ₋₁Y Clusters
| Cluster | Point Group | Description |
| AuY | C∞v | Linear |
| Au₂Y | C₂v | Triangular |
| Au₃Y | C₂v | Y-shaped, quasi-planar |
| Au₄Y | C₂v | Distorted planar |
| Au₅Y | C₁ | Three-dimensional |
| Au₆Y | C₁ | Three-dimensional |
The introduction of an yttrium dopant atom fundamentally modifies the geometry of pure gold clusters. Pure gold clusters are known for their preference for planar (2D) structures up to a relatively large number of atoms (e.g., Au₁₂). The trivalent yttrium dopant alters the electronic shell structure and can induce a transition from 2D to three-dimensional (3D) geometries at smaller cluster sizes compared to pure gold clusters.
Nanorod and Nanotube Architectures for Yttrium-based Supports
The development of nanostructured supports is a key area in catalysis and materials science. Yttrium oxide, in the form of nanorods and nanotubes, serves as a robust support for gold nanoparticles, creating composite materials with unique characteristics.
Gold-supported yttrium oxide nanorods have been synthesized and investigated for their catalytic activities. These nanorods provide a high surface area for the dispersion of gold nanoparticles. The synthesis typically involves a chemical reduction method to deposit gold onto pre-synthesized Y₂O₃ nanorods researchgate.net. Characterization using techniques such as X-ray diffraction (XRD) and field emission scanning electron microscopy (FE-SEM) confirms the crystalline structure of the yttrium oxide support and the distribution of gold nanoparticles researchgate.net.
In a notable development, composite nanotubes of gold and europium-doped yttrium oxide (Au/Y₂O₃:Eu³⁺) have been successfully synthesized nih.govresearchgate.net. The process begins with the hydrothermal synthesis of yttrium hydroxide (B78521) (Y(OH)₃:Eu³⁺) nanotubes. Subsequently, gold nanoparticles are grown on the surface of these nanotubes through a combination of vacuum extraction and an annealing process nih.govresearchgate.net. This method allows for the creation of a composite material where gold nanoparticles are anchored to the yttrium oxide nanotube framework.
The structural properties of these composite nanotubes have been characterized using various analytical methods. X-ray diffraction (XRD) analysis confirms the crystalline phases of the materials, while transmission electron microscopy (TEM) provides direct visualization of the nanotubular morphology and the distribution of gold nanoparticles on the surface nih.govresearchgate.net. X-ray photoelectron spectroscopy (XPS) is employed to determine the surface elemental composition and chemical states of the constituent elements nih.govresearchgate.net.
Table 1: Synthesis and Characterization of Gold-Yttrium Oxide Nanotubes
| Parameter | Description | Source(s) |
|---|---|---|
| Nanotube Synthesis Method | Initially, Y(OH)₃:Eu³⁺ nanotubes are synthesized via a facile hydrothermal method. | nih.govresearchgate.net |
| Gold Deposition Method | Gold particles are grown on the surface of Y₂O₃:Eu³⁺ nanotubes by combining vacuum extraction and an annealing process. | nih.govresearchgate.net |
| Characterization Techniques | X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), X-ray Photoelectron Spectroscopy (XPS). | nih.govresearchgate.net |
Morphology and Crystallinity of Gold/Yttrium Oxide Thin Films
The morphology and crystallinity of thin films are critical parameters that dictate their physical and chemical properties. In the case of gold and yttrium oxide systems, the deposition method and subsequent processing play a significant role in determining the final film structure.
Yttrium oxide (Y₂O₃) thin films can be deposited using various techniques, including reactive sputtering and reactive evaporation soton.ac.uk. The resulting structure of these films can range from amorphous to highly crystalline, depending on the deposition parameters soton.ac.uk. X-ray diffraction (XRD) analysis of as-deposited Y₂O₃ thin films has shown that they can exhibit a strong peak corresponding to the <222> plane, indicating a polycrystalline cubic structure soton.ac.uk. Scanning electron microscopy (SEM) of these crystalline films often reveals a regular columnar structure soton.ac.uk. Conversely, films with a more amorphous character have also been produced, typically associated with higher oxygen content soton.ac.uk.
The morphology of gold thin films is also highly dependent on the deposition technique and substrate. Techniques such as RF magnetron sputtering are used to deposit gold films harvard.edu. The surface morphology can be characterized by atomic force microscopy (AFM), which provides information on surface roughness and grain structure harvard.eduresearchgate.net.
Table 2: Characterization of Yttrium Oxide Thin Film Properties
| Property | Observation | Analytical Technique(s) | Source(s) |
|---|---|---|---|
| Crystallinity | Can vary from amorphous to highly crystalline (cubic phase). | X-ray Diffraction (XRD) | soton.ac.uk |
| Morphology | Crystalline films can exhibit a regular columnar structure. Amorphous films show a rougher surface without distinct columns. | Scanning Electron Microscopy (SEM) | soton.ac.uk |
| Stoichiometry | Polycrystalline films have a stoichiometry close to bulk cubic Y₂O₃. | Energy Dispersive X-ray Spectroscopy (EDX) | soton.ac.uk |
Electronic Structure and Bonding in Gold Yttrium Materials
Electronic Structure of Gold-Yttrium Intermetallics
In gold-yttrium intermetallics, significant hybridization occurs between the valence orbitals of the constituent atoms. Specifically, the yttrium 4d and gold 5d orbitals hybridize, a phenomenon confirmed by Fermi level analysis. vulcanchem.com This hybridization is accompanied by a notable charge transfer, with density functional theory (DFT) calculations indicating a partial charge of +1.2e on yttrium in Au₉Y clusters, signifying electron donation from yttrium to gold. vulcanchem.com X-ray Photoelectron Spectroscopy (XPS) further corroborates this charge transfer from Y 4d orbitals to Au 6s bands. vulcanchem.com
The most stable isomers of yttrium-doped gold clusters tend to exhibit an equal delocalization of valence s, p, and d electrons from the constituent atoms across the entire structure. iphy.ac.cn This delocalization is a key factor in the bonding of these materials. In metallic bonding, valence electrons are not tied to a single atom but are free to move throughout the structure, which is crucial for electrical conductivity in Au-Ag alloys, a related system. brainly.comquora.com The bonding in intermetallic compounds can be more complex than in simple alloys, often possessing directional, covalent, or even ionic characteristics due to a strongly modified electronic structure compared to the pure elements. rsc.org In some polar intermetallic compounds containing gold, delocalized bonding networks, particularly along Au-Au contacts, contribute to structural stability. nih.gov
The hybridization in gold compounds can be complex. For instance, in tetrachloroaurate (B171879) ([AuCl₄]⁻), the hybridization is described as dsp² or sp²d, involving the 4s, two 4p, and one 3d orbital of the Au(III) ion. askiitians.com In gold alloys, the hybridization between T(d) and X(sp) states can lead to the upshifting of antibonding states above the Fermi level. researchgate.net Relativistic effects also play a crucial role, causing the 6s orbitals of gold to contract and the 5d orbitals to expand, which influences hybridization and bonding. researchgate.net
The stability of gold-yttrium clusters is closely linked to their electronic structure, particularly the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) gap. A larger HOMO-LUMO gap generally implies greater stability. iphy.ac.cn For instance, the Au₃Y cluster exhibits the largest HOMO-LUMO gap among all yttrium-doped gold clusters (Aun-1Y, n ≤ 9), suggesting it is the most stable. iphy.ac.cn This stability is attributed to the s-d electron hybridization in the yttrium atom, which forms three equal sd hybrid orbitals that then form three equal Au-Y bonds, resulting in a high C₃ᵥ symmetry. iphy.ac.cn
The Fermi energies of Aun-1Y clusters show odd-even oscillation behaviors, similar to pure gold clusters. iphy.ac.cn Specifically, odd-numbered Aun-1Y clusters (like Au₂Y, Au₄Y, Au₆Y, and Au₈Y) have larger Fermi energies than their even-numbered neighbors. iphy.ac.cn
In a broader context, the HOMO-LUMO gap is a critical parameter for the stability of various gold clusters. For example, the tetrahedral Au₂₀ cluster exhibits an exceptionally large HOMO-LUMO gap, even larger than that of C₆₀, indicating high stability and chemical inertness. scite.ai The HOMO-LUMO gap in gold clusters supported on thin films is found to close for clusters containing between 70 and 100 atoms. mpg.de
Table 1: Electronic Properties of Selected Gold-Yttrium Clusters
| Cluster | Key Electronic Feature | Implication | Source |
| Au₃Y | Largest HOMO-LUMO gap among Aun-1Y (n ≤ 9) | Most stable cluster in the series | iphy.ac.cn |
| Aun-1Y (n ≤ 9) | Odd-even oscillation in Fermi energy | Similar behavior to pure gold clusters | iphy.ac.cn |
| Au₉Y | Significant electron donation from Y to Au (+1.2e) | Strong charge transfer interaction | vulcanchem.com |
This table summarizes key electronic features of specific gold-yttrium clusters based on theoretical calculations.
The strength of the bond between gold and yttrium is a decisive factor in the structural stability of their compounds. Theoretical studies have shown that the Au-Y bond is stronger than the Au-Au bond. iphy.ac.cn This leads to energetically favorable structures where the yttrium atom maximizes its coordination with gold atoms. iphy.ac.cn
In the broader context of intermetallic compounds, a larger difference in electronegativity between the constituent elements often correlates with higher stability. mdpi.com The significant electronegativity difference between gold (2.54) and yttrium (1.22) contributes to the stability of Au-Y compounds. mdpi.com For instance, in AuIn₂ doped with yttrium, the substitution of an Au atom with Y (Y-SAu) results in the most stable structure due to this electronegativity difference. mdpi.com Similarly, in Au-In intermetallic compounds, the more negative cohesive energy and formation enthalpy of Au₃In compared to Au₃In₂ indicate stronger atomic bonding and greater structural stability. mdpi.com
The stability of intermetallic phases can also be influenced by interactions between the Fermi surface and the Brillouin zone, which are governed by the electronic structure. nih.gov A combination of electrostatic interactions and delocalized metallic bonding contributes to the formation and stability of these phases. nih.gov
Electron counting rules, such as the 18-electron rule, are fundamental in predicting the stability of transition metal complexes. numberanalytics.comlibretexts.org These rules are based on the idea that thermodynamically stable compounds often have a total of 18 valence electrons, comprising the metal's d-electrons and the electrons donated by the ligands. libretexts.org There are two primary methods for electron counting: the ionic method, which assigns an oxidation state to the metal, and the covalent method, which assumes covalent bonds. numberanalytics.com
In complex intermetallic compounds, including those containing gold, these rules can be adapted. For example, in some ternary intermetallic compounds, a preferred electron concentration of 18-n+m electrons per transition metal atom is expected, where 'n' relates to non-bonding d-orbitals and 'm' is the average number of electrons in orbitals of the other elements. acs.org However, the analysis of electronic structure in intermetallics is often complicated by the presence of delocalized electrons. rsc.org
In novel gold alloys like LnAuSb (where Ln is a lanthanide), which have one more valence electron (19 electrons) than the typical 18-electron phases, the formation of gold-gold dimers helps to stabilize this "abnormal" electron count. anl.gov This suggests that the principles of electron counting, while foundational, can be flexible and that structural features can accommodate deviations. For some complex gold-containing intermetallics, the valence electron concentrations are similar to those found in Hume-Rothery phases. mdpi.com
Electron Correlation and Relativistic Effects in Gold-Yttrium Interactions
Due to the high atomic number of gold (Z=79), both electron correlation and relativistic effects are critically important in accurately describing the electronic structure and properties of gold-containing compounds, including those with yttrium. aps.orgnih.gov
Relativistic effects arise because the core electrons in heavy atoms like gold move at speeds approaching the speed of light. nih.gov This leads to a relativistic contraction and stabilization of the s and p orbitals and an expansion and destabilization of the d and f orbitals. researchgate.net For gold, this famously causes a smaller energy gap between the 5d and 6s orbitals, leading to its characteristic yellow color. aps.org These effects also shorten the Au-Au bonding distance and can influence the growth patterns of gold clusters. researchgate.net The inclusion of scalar-relativistic effects is a dominant factor in calculations, while spin-orbit coupling effects are often less significant for certain properties. arxiv.org
Electron correlation refers to the interaction between individual electrons in a multi-electron atom. aps.org Accurately accounting for these interactions is computationally demanding but essential for precise predictions. For the gold atom, theoretical calculations of ionization energy and electron affinity only match experimental values when electron correlations are extended to include interactions between four (quadruple) and five (pentuple) electrons, demonstrating the profound impact of these effects. aps.org
In gold-yttrium systems, these effects are superimposed. The interaction between gold and yttrium will be modulated by the relativistic nature of gold's orbitals and the complex interplay of electron-electron repulsions. While specific studies detailing the quantitative contribution of these effects in Au-Y compounds are specialized, their importance is inferred from the extensive research on gold chemistry in general. researchgate.netaps.orgarxiv.orgchemistrydocs.com
Electronic Properties of Gold-Yttrium Thin Films and Interfaces
The electronic properties of gold-yttrium materials when prepared as thin films or as part of an interface are of significant interest for technological applications. The interface between different materials can dramatically alter electronic behavior.
Studies on yttrium oxide (Y₂O₃) thin films, a related yttrium compound, show that their electrical properties are highly dependent on deposition conditions and crystallinity. Y₂O₃ is a high-k dielectric material with a wide bandgap (around 5.8 eV) and a high dielectric constant (14-18), making it a candidate to replace SiO₂ in semiconductor devices. rsc.org When gold is used as an electrode on Y₂O₃ thin films, the resulting metal-insulator-metal or metal-insulator-semiconductor structures exhibit electrical properties that are influenced by the film's thickness and any post-deposition treatments. rsc.orgaip.org For example, the leakage current in Au/Y₂O₃/Si structures is very low, but it increases as the Y₂O₃ film thickness is reduced. aip.org
In more complex layered structures, such as ZnSe thin films with embedded nano-layers of yttrium and gold, the electronic and optical properties are significantly modified. The insertion of a YAu double layer between ZnSe layers was found to increase the real part of the dielectric constant and the optical conductivity more than single layers of Y or Au alone. aaup.edu This enhancement is attributed to the modified electronic structure at the interfaces. Specifically, light absorbability was increased by 2.4 times with the YAu slab. aaup.edu
Furthermore, the interface between a gold cluster and a substrate like MgO can induce charge transfer, affecting the electronic states of the cluster. mpg.de Ultrasmall Au clusters on MgO/Ag(001) films accumulate extra electrons, and their electronic structure is characterized by two-dimensional quantum well states. mpg.de Similarly, the work function of a gold thin film, a critical parameter for interfaces, is highly sensitive to its surface condition, varying from 4.4-4.7 eV in air to 5.3-5.4 eV after sputter-cleaning. rsc.org These examples highlight the critical role that interfaces and film morphology play in determining the electronic properties of gold-yttrium systems.
Catalytic Activity and Mechanisms of Gold Yttrium Composites
Gold Nanoparticles on Yttrium Modified Supports
The dispersion of gold nanoparticles on yttrium-modified supports is a key strategy for creating advanced catalytic systems. These supports, which include yttrium-doped titania (TiO2), yttrium oxide (Y2O3) nanorods, and yttrium hydroxide (B78521) nanotubes, provide a robust platform for stabilizing gold nanoparticles and enhancing their catalytic activity. us.esresearchgate.netaip.org
The incorporation of yttrium into the support material's lattice, such as in yttrium-doped titania, can induce the formation of oxygen vacancies. us.esresearchgate.net These vacancies act as preferential adsorption sites for gold atoms and nanoparticles, serving as nucleation centers that promote the dispersion of the active gold phase across the support surface. us.esresearchgate.net This strong interaction between the gold nanoparticles and the yttrium-modified support is crucial for the catalyst's stability and activity. acs.org
In the case of yttrium hydroxide nanotubes, a polymer-based method has been used to create hybrid nanotubes that act as a novel supporter for gold nanoparticles. aip.orgaip.org This approach allows for a high loading capacity of gold nanoparticles and results in a catalyst with good dispersity and reusability. aip.orgaip.org Similarly, yttrium oxide nanorods have been synthesized and utilized as a support for gold nanoparticles, demonstrating the versatility of yttrium-based materials in catalyst design. researchgate.netscilit.com
Oxidative Catalytic Cracking of Hydrocarbons
Gold-yttrium composites have shown significant promise in the oxidative catalytic cracking of hydrocarbons, such as the conversion of n-propane to light olefins like ethylene (B1197577) and propylene. researchgate.net This process is of great industrial importance for the production of valuable chemical feedstocks.
Research has demonstrated that gold nanoparticles supported on yttrium oxide (Y2O3) nanorods can significantly enhance both the conversion of n-propane and the selectivity towards light olefins. researchgate.net While bulk Y2O3 nanorods exhibit some catalytic activity, the deposition of gold nanoparticles leads to a substantial improvement in performance. researchgate.net
A study on this reaction revealed that a catalyst with 1.5 wt% gold supported on Y2O3 nanorods achieved the highest activity, with a 75.5% conversion of n-propane and 90.3% selectivity to olefins at 600°C. researchgate.net The superior performance of this gold-yttrium catalyst is attributed to a synergistic effect between the gold and the Y2O3 support, characterized by strong metal-support interaction. researchgate.net This interaction facilitates the presence of mobile oxygen species, a large number of Lewis acidic sites, and the formation of Auδ+-O-Y species, all of which contribute to the enhanced catalytic activity. researchgate.net
CO Oxidation and Preferential Oxidation (PROX) Reactions
Gold-yttrium catalysts have demonstrated high activity in CO oxidation and preferential oxidation (PROX) reactions, which are critical for applications such as purifying hydrogen streams for fuel cells. us.esacs.org The presence of yttrium in the support material plays a important role in enhancing the catalytic performance of gold nanoparticles for these reactions. us.esacs.org
Studies on gold catalysts supported on yttrium-doped titania (Y-TiO2) have shown that these materials exhibit higher activity and stability for CO oxidation at room temperature compared to gold on undoped titania. acs.org The enhanced performance is linked to the strong anchoring of gold particles on structural defects and oxygen vacancies created by the yttrium doping. acs.org
The catalytic activity for CO oxidation is significantly dependent on the physical properties of the catalyst, which are influenced by the amount of yttrium dopant. us.es The dopant concentration controls the number of surface oxygen vacancies and the size of the gold particles, both of which directly affect the catalytic activity. us.esrsc.org The creation of oxygen vacancies is a key factor, as they can act as nucleation sites for gold, leading to smaller particle sizes and higher dispersion. rsc.org
Role of Oxygen Vacancies and Metal-Support Interactions in Catalytic Performance
The catalytic performance of gold-yttrium composites is intricately linked to the presence of oxygen vacancies and the nature of the metal-support interactions. researchgate.netresearchgate.net These factors are fundamental in dictating the activity, selectivity, and stability of the catalysts. acs.orgrsc.org
The incorporation of yttrium into a metal oxide support like titania promotes the formation of oxygen vacancies. us.esresearchgate.net These vacancies are not merely defects; they serve as active sites for the nucleation of gold nanoparticles, leading to a higher dispersion of the metallic phase and smaller particle sizes. us.esrsc.org This is crucial because the catalytic activity of gold is highly size-dependent. d-nb.infosamaterials.com Theoretical calculations have shown that oxygen vacancies are the preferred adsorption sites for gold atoms, acting as nucleation centers. us.es
The interaction between the gold nanoparticles and the yttrium-modified support is a strong metal-support interaction (SMSI). researchgate.netacs.org This interaction is not only responsible for anchoring the gold particles and preventing their agglomeration but also influences the electronic properties of the gold. acs.orgrsc.org For instance, in the oxidative cracking of n-propane, the superior activity of Au/Y2O3 nanorods is attributed to the synergistic effect between gold and the support, which leads to the formation of active Auδ+-O-Y species and an abundance of mobile oxygen. researchgate.net Similarly, in CO oxidation, the strong anchoring of gold particles on the oxygen vacancies of yttrium-doped titania is responsible for the enhanced activity and stability. acs.org The presence of these vacancies and the resulting strong metal-support interaction are, therefore, key determinants of the catalytic efficacy of gold-yttrium composites. researchgate.netacs.org
Influence of Gold Particle Size and Dopant Concentration on Activity and Selectivity
The catalytic activity and selectivity of gold-yttrium catalysts are significantly influenced by the size of the gold nanoparticles and the concentration of the yttrium dopant. us.esresearchgate.net These two parameters are often interlinked and play a crucial role in optimizing the catalyst's performance for specific reactions.
Gold Particle Size: The catalytic activity of gold is highly dependent on its particle size, with smaller nanoparticles generally exhibiting higher activity due to a larger surface-area-to-volume ratio and a higher density of low-coordinated active sites. d-nb.infosamaterials.com In the context of gold-yttrium catalysts for CO oxidation, it has been observed that as the yttrium content in a titania support increases, the average gold particle size decreases, which in turn leads to an increase in catalytic activity. rsc.org However, for some reactions, there may be an optimal particle size. For instance, in the oxidation of 5-(hydroxymethyl)furfural, a catalyst with a slightly larger mean particle size, which contained both small and larger particles, showed the highest activity in producing the desired product. kit.edu
Dopant Concentration: The concentration of the yttrium dopant in the support material has a direct impact on the catalyst's properties and, consequently, its performance. The amount of yttrium dopant controls the number of surface oxygen vacancies created, which act as nucleation sites for gold nanoparticles and thus influence their size and dispersion. us.esresearchgate.net In the oxidative cracking of n-propane using gold supported on yttrium oxide nanorods, a specific gold loading of 1.5 wt% was found to be optimal, yielding the highest conversion and selectivity. researchgate.net For CO oxidation on yttrium-doped titania, while yttrium doping is beneficial, a high content of yttrium can lead to the segregation of Y2O3 on the surface, which has a detrimental effect on the catalytic activity. acs.org This indicates that an optimal dopant concentration is necessary to achieve the desired balance of active sites and support properties.
The interplay between gold particle size and yttrium dopant concentration is a critical aspect of catalyst design. By carefully controlling these parameters, it is possible to tune the catalytic activity and selectivity of gold-yttrium composites for a wide range of chemical transformations.
Reusability and Stability of Gold-Yttrium Catalysts
The reusability and stability of catalysts are paramount for their practical and industrial applications. Gold-yttrium catalysts have demonstrated notable stability and the ability to be reused in various catalytic reactions. researchgate.netaip.org
In the oxidative catalytic cracking of n-propane, gold supported on yttrium oxide nanorods exhibited considerable stability over a 24-hour time-on-stream analysis. researchgate.net Although a slight loss of performance was observed due to the agglomeration of gold particles, the catalyst maintained a significant level of activity. researchgate.net This indicates a robust nature, which is crucial for continuous industrial processes.
For catalysts composed of gold nanoparticles supported on yttrium hydroxide nanotubes, good reusability has also been reported. aip.orgaip.org These hybrid nanotubes, which serve as a novel support, allow for the effective recovery and redispersion of the catalyst, enabling its use in multiple reaction cycles without a significant drop in activity. aip.orgaip.org
Furthermore, gold catalysts on yttrium-doped titania have shown higher stability in CO oxidation at room temperature compared to their counterparts on undoped titania. acs.org This enhanced stability is attributed to the strong anchoring of the gold nanoparticles to the structural defects and oxygen vacancies created by the yttrium doping, which helps to prevent the sintering or agglomeration of the gold particles during the reaction. acs.org The ability to maintain a small particle size and high dispersion is a key factor in the long-term stability of these catalysts. acs.orgrsc.org
The inherent stability and reusability of gold-yttrium catalysts make them attractive candidates for sustainable chemical processes, reducing waste and operational costs.
Interactive Data Table: Catalytic Performance of Gold-Yttrium Composites
| Catalyst | Reaction | Temperature (°C) | Conversion (%) | Selectivity (%) | Key Findings |
| 1.5 wt% Au/Y2O3-NR | Oxidative Cracking of n-propane | 600 | 75.5 | 90.3 (to olefins) | Highest activity among tested Au loadings. researchgate.net |
| Au/Y-TiO2 | CO Oxidation | Room Temp. | High | - | Higher activity and stability than Au/TiO2. acs.org |
| GNPs/CHNTs | Reduction of p-nitrophenol | - | - | - | High catalytic activity and good reusability. aip.orgaip.org |
Advanced Applications of Gold Yttrium Materials Materials Science Focus
Electronic Device Components and Interconnects (e.g., in chip packaging, semiconductor compounds)
While direct gold-yttrium alloys are not standardly used as primary conductors, the distinct properties of both gold and yttrium compounds are leveraged in the manufacturing of electronic devices. Gold is extensively utilized in semiconductor packages for wire bonding and as a plating for connectors and contacts due to its high electrical conductivity and resistance to corrosion. physicalgold.comazom.com Gold's reliability makes it a preferred material for low-voltage and low-current applications. physicalgold.com
Yttrium, primarily in the form of yttrium oxide (Y₂O₃), plays a crucial role as a protective coating for components within semiconductor processing chambers. justia.comaemree.com These yttria-based coatings are particularly valued for their resistance to erosion and sputtering in aggressive plasma environments, such as those used in etching processes. justia.comgoogle.com By protecting chamber components, these coatings help to minimize contamination and improve manufacturing yields. agc.comentegris.com Yttrium oxide coatings can be applied using techniques like physical vapor deposition (PVD) and ion-assisted deposition (IAD) to create dense, hard, and uniform protective layers on various substrates, including aluminum and stainless steel. agc.comentegris.com
The combination of gold's conductive properties and yttrium oxide's protective capabilities highlights the complementary roles these materials play in the electronics industry.
Hydrogen Permeation Membranes and Separation Technologies (e.g., Pd-Au-Y alloys, YSZ supports)
In the field of hydrogen separation and purification, palladium (Pd)-based membranes are of significant interest. Alloying palladium with other metals, such as gold and yttrium, can enhance membrane performance. Gold is known to improve the hydrogen permeability of palladium-based membranes and offers enhanced chemical stability, particularly in environments containing CO and H₂S. mdpi.commdpi.com
Yttrium is also a notable alloying element. Pd-Y alloys can exhibit high hydrogen permeability. mdpi.com For instance, alloys with 6 to 10 percent yttrium have shown hydrogen throughput approximately 50 percent higher than that of a standard palladium-25 percent silver alloy under similar conditions. psu.edu However, challenges related to the realization and corrosion of Pd-Y alloys have limited their widespread adoption. mdpi.com
Furthermore, yttrium compounds are utilized as supports for these metallic membranes. Yttria-stabilized zirconia (YSZ) has been investigated as a support material for Pd-Au membranes, demonstrating the synergistic use of these elements in advanced separation technologies. mdpi.comwikipedia.org
| Alloy System | Role of Gold (Au) | Role of Yttrium (Y) | Support Material Example |
| Pd-Au-Y | Enhances chemical stability and permeability. mdpi.com | Increases hydrogen throughput. psu.edu | Yttria-Stabilized Zirconia (YSZ). mdpi.com |
| Pd-Au | Improves resistance to CO and H₂S poisoning. mdpi.com | N/A | YSZ. mdpi.com |
| Pd-Y | Offers high hydrogen permeability. mdpi.com | N/A | N/A |
Superconducting Materials (e.g., Yttrium-Barium-Copper-Oxide, theoretical potential for Au-Y systems)
Yttrium is a key constituent of the high-temperature superconductor Yttrium-Barium-Copper-Oxide (YBCO). angpacmin.comic.ac.ukstanfordmaterials.com YBCO was a groundbreaking discovery as it was the first material found to be superconducting above the boiling point of liquid nitrogen (77 K). ic.ac.ukwikipedia.org This property makes it a more practical and cost-effective option for various applications compared to low-temperature superconductors that require cooling with liquid helium. ic.ac.uk
Gold does not form a superconducting alloy with yttrium directly but plays a crucial supporting role in the application of YBCO. Gold is often used as a contact metal for YBCO materials. iaea.org Studies have shown that a gold layer can form a well-bonded interface with YBCO without creating extraneous phases, which is essential for efficient current transfer. iaea.org Additionally, gold serves as a dependable surface passivation material, protecting the YBCO from degradation. iaea.org In some applications, a thin layer of gold is used as a protective coating on YBCO coils. researchgate.net The use of gold in conjunction with YBCO demonstrates its importance in the practical implementation of these advanced superconducting systems.
| Superconductor | Chemical Formula | Critical Temperature (Tc) | Role of Gold |
| Yttrium-Barium-Copper-Oxide | YBa₂Cu₃O₇₋ₓ | ~93 K (-180.2 °C) wikipedia.org | Contact metal, surface passivation, protective coating. iaea.orgresearchgate.net |
Thermoelectric Materials Research
Thermoelectric materials can convert heat energy into electrical energy and vice versa, making them promising for power generation and cooling applications. arxiv.org Research into gold-yttrium systems for thermoelectric applications has focused on specific alloy families, such as half-Heusler alloys.
Studies on YAuX (where X = Si, Ge, or Sn) half-Heusler alloys have been conducted to investigate their electronic, optical, and thermoelectric properties. kafu.ac.ke These compounds are of interest due to their potential for high-performance thermoelectric applications. For example, at 800 K, the Seebeck coefficients for YAuSi, YAuGe, and YAuSn were calculated to be 221.11 μV/K, 219.38 μV/K, and 223.21 μV/K, respectively. kafu.ac.ke The efficiency of a thermoelectric material is often evaluated by its figure of merit (ZT). While the primary research has been theoretical, it points to the potential of these yttrium-gold compounds in the field of thermoelectrics. kafu.ac.ke
| Compound | Calculated Seebeck Coefficient (at 800 K) |
| YAuSi | 221.11 μV/K kafu.ac.ke |
| YAuGe | 219.38 μV/K kafu.ac.ke |
| YAuSn | 223.21 μV/K kafu.ac.ke |
Protective Coatings and Adhesion Promoters (e.g., Y2O3 for gold mirrors)
Yttrium oxide (Y₂O₃), or yttria, is a highly effective material for protective coatings and as an adhesion promoter, particularly in applications involving gold. Y₂O₃ forms hard and durable layers with low absorption across a wide wavelength range, from the ultraviolet to the infrared spectrum. merckgroup.com This makes it an excellent choice for a protective coating on metal mirrors, including those made of gold. merckgroup.com
In addition to its protective qualities, yttrium oxide acts as a superior adhesion promoter for various types of coatings. merckgroup.com Its ability to enhance the bond between different layers is crucial for the durability and performance of optical and other advanced coatings. The application of yttria coatings is achieved through methods such as thermal spraying and ion-assisted deposition, which result in uniform and dense layers. agc.comindhq.com These coatings are also highly resistant to plasma and corrosion, further extending the life of the components they protect. indhq.comresearchgate.net
Computational Materials Science Approaches for Gold Yttrium Systems
Density Functional Theory (DFT) for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective in determining the ground-state geometric and electronic properties of metallic clusters and bulk materials.
First-principles calculations based on DFT have been employed to study bimetallic gold-yttrium clusters. iphy.ac.cn These studies have shown that the introduction of a yttrium atom into a gold cluster significantly influences its structure and electronic properties. For instance, in yttrium-doped gold clusters (Aun-1Y), the average bond lengths are typically shorter than those in the corresponding pure gold and yttrium clusters. iphy.ac.cniphy.ac.cn This is attributed to the stronger Au-Y bond compared to the Au-Au bond, making it energetically favorable for the yttrium atom to have the maximum number of neighboring gold atoms. iphy.ac.cn
The stability and electronic configuration of these clusters are also a key focus of DFT studies. The most stable isomers of yttrium-doped gold clusters tend to have a delocalization of valence s, p, and d electrons from the constituent atoms over the entire structure. iphy.ac.cn Investigations into Au5RE (where RE = Y) clusters have identified various low-energy isomers with both planar and non-planar configurations, with the non-planar structures often being energetically favored. researchgate.net The electronic properties, such as ionization potential and electron affinity, of Aun-1Y clusters exhibit an oscillatory behavior with cluster size, similar to pure gold clusters. iphy.ac.cn
Table 1: DFT-Calculated Properties of Gold-Yttrium Clusters (This table is a representative example based on typical findings in DFT studies of bimetallic clusters. Specific values can vary based on the computational methods and cluster sizes.)
| Cluster | Lowest Energy Structure | Average Au-Y Bond Length (Å) | Binding Energy (eV/atom) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| AuY | Diatomic | 2.65 | 2.15 | 1.80 |
| Au2Y | Linear | 2.70 | 2.30 | 1.50 |
| Au3Y | Planar | 2.72 | 2.45 | 1.65 |
Data is illustrative and compiled from general findings in DFT studies such as those referenced. iphy.ac.cnasianpubs.orgresearchgate.net
Prediction of Mechanical and Thermal Properties (e.g., elastic moduli, thermal conductivity)
Computational methods can also predict the mechanical and thermal properties of materials, which are critical for their potential applications. These predictions are often derived from the calculated crystal structure and electronic properties.
For gold-yttrium compounds, first-principles calculations can be used to determine elastic constants (such as bulk modulus, shear modulus, and Young's modulus), which describe a material's response to mechanical stress. cambridge.org These calculations provide insights into the material's stiffness, ductility, and anisotropy. While specific comprehensive studies on the mechanical properties of a wide range of Au-Y compounds are not abundant in the provided search results, the methodologies are well-established. For instance, the addition of yttrium has been shown to improve the mechanical properties of other materials. researchgate.net
Similarly, thermal properties like thermal conductivity can be predicted. cambridge.org These predictions are often based on models that consider factors like lattice vibrations (phonons) and electronic contributions to heat transport. The theoretical minimum thermal conductivity can be estimated using models like Clarke's model. cambridge.org
Table 2: Predicted Mechanical and Thermal Properties of Yttrium-Containing Materials (This table provides examples of properties for yttrium and related compounds, illustrating the type of data obtained from computational predictions and experimental measurements. Specific data for Au-Y compounds would require dedicated calculations.)
| Property | Material | Predicted/Measured Value | Unit |
|---|---|---|---|
| Young's Modulus | Yttrium | 64 - 68 | GPa |
| Shear Modulus | Yttrium | 25 - 26 | GPa |
| Bulk Modulus | Yb2SiO5 (calculated) | 155 | GPa |
| Minimum Thermal Conductivity | Yb2SiO5 (calculated) | 0.74 | W m-1 K-1 |
Data sourced from references cambridge.orgazom.commakeitfrom.com.
Simulation of Catalytic Mechanisms and Surface Interactions
The catalytic properties of gold-based materials are a subject of intense research. Computational simulations play a vital role in elucidating the mechanisms of catalytic reactions and understanding the nature of surface interactions.
For yttrium-doped gold clusters, DFT calculations have been combined with experimental studies to investigate their catalytic activity, for example, in the adsorption of propene. researchgate.net These studies reveal that yttrium doping can significantly alter the adsorption energies. researchgate.net The location of the active site can also be influenced by the cluster size, with propene preferentially binding to yttrium in smaller clusters and to a gold atom in larger ones. researchgate.net The bonding mechanism is often dominated by charge transfer and other non-covalent interactions rather than covalent bonding. researchgate.net
Simulations of surface interactions are crucial for understanding how reactants bind to and react on the catalyst surface. For gold catalysts, van der Waals interactions between reactive intermediates and the metallic surface can be a determining factor for selectivity. acs.org The electronic structure of the catalyst, which can be modified by doping with elements like yttrium, is key. For instance, in gold catalysts supported on metal oxides, the interaction between gold particles and the support can create active sites, such as electron-enriched Auδ− species, that enhance catalytic activity. nih.gov DFT modeling of gold on zirconia surfaces shows that gold dopants can dramatically alter the redox properties of the surface, making it more easily reducible, which is a key step in many oxidation reactions. researchgate.net
Future Research Directions and Emerging Trends
Exploration of Novel Gold-Yttrium Phase Spaces and Compound Discovery
The exploration of the gold-yttrium phase diagram is far from complete, with significant opportunities for the discovery of new intermetallic compounds with unique properties. High-pressure synthesis techniques are being employed to access previously unreachable areas of the phase space, potentially leading to the formation of novel materials with distinct crystal structures and electronic configurations. uni-bayreuth.de For instance, recent high-pressure studies on the yttrium-nitrogen system have revealed new compounds, suggesting that similar discoveries may be possible in the Au-Y system. uni-bayreuth.de
Theoretical calculations, such as those based on density functional theory (DFT), are playing a crucial role in predicting the stability and properties of yet-to-be-synthesized Au-Y compounds. These computational approaches can guide experimental efforts by identifying promising compositions and synthesis conditions. The interplay between theoretical predictions and experimental validation is a key driver in the quest for new Au-Y phases. researchgate.net
Design of Advanced Nanostructures with Tailored Interfaces
The ability to create gold-yttrium nanostructures with precisely controlled size, shape, and composition opens up a vast design space for materials with tailored properties. Techniques like pulsed laser ablation in liquids are being refined to produce nanoparticles with narrower size distributions and more regular shapes. beilstein-journals.org The use of donut-shaped laser beams, for example, has shown promise in achieving smaller and more uniform gold and yttrium oxide nanoparticles. beilstein-journals.org
Furthermore, the creation of nanocomposites, such as yttrium oxide-gold (Y2O3-Au) aerogels, demonstrates the potential for developing multifunctional materials. acs.org These materials combine the properties of both components, offering, for instance, tunable luminescence and catalytic activity. acs.org The design of interfaces within these nanostructures is critical, as the interaction between gold and yttrium at the nanoscale can lead to emergent phenomena and enhanced performance in applications ranging from catalysis to electronics.
Multiscale Modeling and Experimental Validation in Gold-Yttrium Research
To bridge the gap between atomic-scale understanding and macroscopic material properties, multiscale modeling has emerged as a powerful tool. nih.govmit.edu This approach integrates different levels of theory, from quantum mechanics to classical molecular dynamics, to simulate the behavior of Au-Y systems across various length and time scales. nih.govmit.edu For example, a multiscale modeling study of the yttria-stabilized zirconia (YSZ)/ceria (CeO2) interface successfully explained experimentally observed phenomena. researchgate.net A similar approach can be applied to Au-Y interfaces to understand their structural and electronic properties.
Experimental validation is crucial to ensure the accuracy and predictive power of these models. researchgate.net Techniques such as X-ray diffraction, scanning electron microscopy, and various spectroscopic methods are used to characterize the structure and properties of synthesized Au-Y materials. arabjchem.orgacs.org This feedback loop between computational modeling and experimental verification is essential for advancing our fundamental understanding of the gold-yttrium system and for designing new materials with desired functionalities. mit.edu
Integration of Gold-Yttrium Systems in Next-Generation Devices
The unique properties of gold-yttrium compounds and nanostructures make them promising candidates for a variety of next-generation devices. In electronics, the high conductivity of gold combined with the specific electronic properties of yttrium could be exploited in advanced interconnects and other components. sfa-oxford.comversae.com The development of materials with tailored electronic structures is a key focus. anl.gov For instance, novel gold compounds are being explored for their potential as 3D Dirac semimetals, which could have applications in high-speed circuits and thermoelectric devices. anl.gov
In the realm of catalysis, palladium-gold-yttrium (Pd-Au-Y) nanoalloys have shown promise as efficient catalysts for various chemical reactions, including C-C coupling and oxidation processes. acs.orgresearchgate.net The synergistic effects between the constituent metals can lead to enhanced catalytic activity and selectivity. mdpi.com Furthermore, the integration of Au-Y systems into sensors and optical devices is an active area of research. For example, yttrium hydride nanoantennas offer the potential for active plasmonics, where the optical properties can be switched. uni-stuttgart.de The development of spin wave devices using yttrium iron garnet (YIG) with gold films also highlights the potential for Au-Y systems in spintronics. eurekalert.org
As research progresses, the integration of Au-Y materials into complex, heterogeneously integrated systems will become increasingly important. latitudeds.com This involves combining Au-Y components with other materials, such as silicon, to create multifunctional devices with enhanced performance. latitudeds.com
Q & A
Q. How can contradictions in experimental vs. computational data on propene binding strength in Au-Y clusters be resolved?
- Methodological Answer : Discrepancies often arise from cluster size effects (e.g., smaller clusters show stronger Y-mediated binding) or charge state (cationic clusters enhance charge transfer). Address this by: (i) Conducting gas-phase reactivity studies under controlled charge states ; (ii) Comparing DFT-predicted adsorption energies (±0.5 eV accuracy) with temperature-programmed desorption (TPD) results; (iii) Applying error analysis to identify systematic biases in computational models .
Q. What strategies optimize the catalytic activity of Au-Y clusters for selective oxidation reactions, and how do size-dependent effects alter reaction pathways?
- Methodological Answer :
- Size Optimization : Clusters with 10–15 atoms exhibit maximal activity due to balanced surface-to-volume ratios and Y dopant accessibility .
- Reaction Tuning : Adjust O₂ partial pressure (0.1–1.0 atm) and use in-situ DRIFTS to monitor intermediate species.
- Mechanistic Analysis : Combine microkinetic modeling with isotopic labeling (e.g., ¹⁸O₂) to trace oxygen incorporation pathways .
Q. How can researchers design experiments to mitigate interference from coexisting elements (e.g., mercury, tellurium) during Au-Y compound analysis?
- Methodological Answer :
- Sample Preparation : Use acid digestion (HNO₃:HCl, 3:1) with chelating agents (e.g., EDTA) to isolate Au-Y complexes.
- Instrumental Calibration : Employ standard addition methods for ICP-MS to correct matrix effects.
- Data Validation : Cross-check with voltammetry (detection limit: 0.1 ppb for Au) and reference materials (NIST SRM 1143) .
Data Analysis & Theoretical Challenges
Q. What statistical approaches are effective for reconciling conflicting datasets on Au-Y cluster stability across different research groups?
- Methodological Answer : Apply meta-analysis frameworks to aggregate (i) Normalize stability metrics (e.g., cohesive energy per atom) to cluster size and dopant position; (ii) Use Bayesian regression to quantify uncertainty sources (e.g., DFT functional choice); (iii) Publish raw datasets in repositories like Zenodo for reproducibility .
Q. How can energy decomposition analysis (EDA) clarify the role of yttrium in altering electronic properties of gold clusters?
- Methodological Answer : EDA partitions interaction energy into electrostatic, Pauli repulsion, and orbital hybridization components. For Au-Y systems:
- Cationic Clusters : Dominant charge transfer (≥60% of total energy) enhances propene binding ;
- Neutral Clusters : Dispersion forces prevail, reducing catalytic activity. Validate with AIMD simulations to track electron density redistribution .
Experimental Design & Validation
Q. What controls should be included in studies investigating the environmental leaching of Au-Y nanoparticles?
- Methodological Answer :
- Negative Controls : Use undoped Au clusters to isolate Y-specific effects.
- Environmental Simulants : Test leaching in pH-varied solutions (pH 2–10) with ionic strength matching natural waters (0.01–0.1 M NaCl).
- Analytical Controls : Spike samples with ¹⁹³Ir as an internal standard for ICP-MS accuracy .
Q. How can in-situ TEM be leveraged to observe real-time structural dynamics of Au-Y clusters under reaction conditions?
- Methodological Answer :
- Operando Setup : Integrate gas cells (ethylene/oxygen mixtures) with TEM operating at 80–200 kV to minimize beam damage.
- Data Acquisition : Use high-speed cameras (≥100 fps) to capture sintering or phase transitions.
- Post-Processing : Apply GPA (Geometric Phase Analysis) to quantify lattice strain during catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
